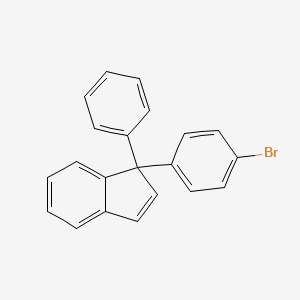
1-(4-Bromophenyl)-1-phenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-1-phenyl-1H-indene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-phenyl-1H-indene typically involves the reaction of 4-bromobenzyl bromide with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The process involves a series of steps including the formation of a carbon-carbon bond through a coupling reaction, followed by cyclization to form the indene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-1-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-1-phenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 1-(4-Bromophenyl)-1-phenyl-1H-indene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-Bromoacetophenone
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness: 1-(4-Bromophenyl)-1-phenyl-1H-indene is unique due to its indene structure combined with a bromophenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique scaffold for the development of new materials and potential therapeutic agents.
Propiedades
Número CAS |
52033-61-1 |
|---|---|
Fórmula molecular |
C21H15Br |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-1-phenylindene |
InChI |
InChI=1S/C21H15Br/c22-19-12-10-18(11-13-19)21(17-7-2-1-3-8-17)15-14-16-6-4-5-9-20(16)21/h1-15H |
Clave InChI |
SBXGJCHGEXMPDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
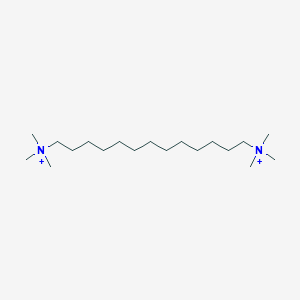
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
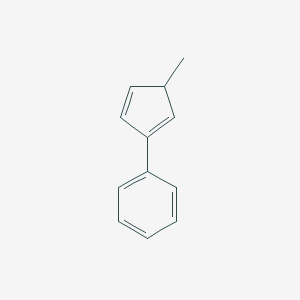
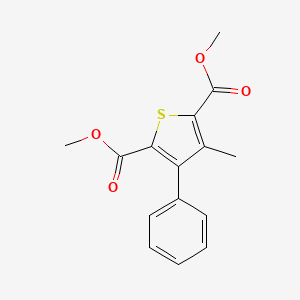
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
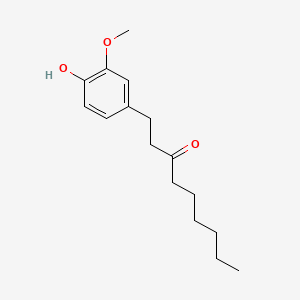
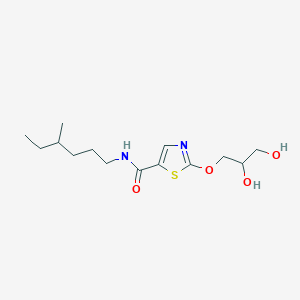




![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
